![molecular formula C9H19ClN2O2 B1527831 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1220033-45-3](/img/structure/B1527831.png)
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride, also known as 2-Amino-1-piperidin-2-yl-2-methyl-1-propanone hydrochloride, is a chemical compound that is widely used in research laboratories around the world. It is a white, odorless, crystalline powder and is soluble in water and other organic solvents. 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is a versatile compound that has a wide range of applications in scientific research.
Scientific Research Applications
Neuroprotective Applications
One significant application of compounds structurally related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is in neuroprotection. A potent and selective N-methyl-D-aspartate (NMDA) antagonist, derived from ifenprodil and possessing a similar piperidine structure, has been identified for its neuroprotective qualities. This compound effectively protects cultured hippocampal neurons from glutamate toxicity while showing minimal undesired effects, indicating promise as a neuroprotective agent without the psychomotor stimulant effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).
CO2 Capture Applications
In the context of environmental research, compounds featuring the piperidine moiety, similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride, have been explored for carbon dioxide (CO2) capture. The stability to thermal and oxidative degradation of various amine solutions, including those with piperidine structures, has been studied for their potential in industrial CO2 capture applications. These studies have found that certain amine blends could potentially replace monoethanolamine (MEA) for CO2 capture, especially using membrane contactors, due to their resistant properties to thermal degradation (Bougie & Iliuta, 2014).
Synthetic Chemistry Applications
The compound's structure lends itself to applications in synthetic chemistry, such as in the synthesis of complex molecules. For instance, a method involving the one-pot synthesis of 2-aminopyrimidinones showcases the utility of piperidine and related structures in facilitating reactions that lead to the formation of compounds with potential pharmaceutical applications (Bararjanian et al., 2010). Another study demonstrates the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, highlighting the role of piperidine in catalyzing reactions that yield compounds with various functional applications (Mekheimer et al., 1997).
properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFNRUBADAVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride | |
CAS RN |
1220033-45-3 | |
Record name | 1-Propanone, 2-amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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